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  • Product: 5,8-Dihydroxy-7-methoxyflavone
  • CAS: 4431-47-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 5,8-Dihydroxy-7-methoxyflavone (Isowogonin)

Topic: 5,8-Dihydroxy-7-methoxyflavone (Isowogonin) Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,8-Dihydroxy-7-methoxyflavone (Isowogonin) Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary & Chemical Identity

5,8-Dihydroxy-7-methoxyflavone , commonly known as Isowogonin , is a rare, naturally occurring O-methylated flavone found primarily in the roots of Scutellaria baicalensis (Huang-Qin) and Mosla scabra.[1][2] It is a structural isomer of the more widely studied Wogonin (5,7-dihydroxy-8-methoxyflavone).

Despite its structural similarity to Wogonin, Isowogonin possesses distinct physicochemical properties and a unique pharmacological profile, characterized by potent antioxidant, anti-inflammatory, and anti-influenza activities.[1] This guide provides a definitive reference for its identification, synthesis, and biological characterization, addressing the common analytical confusion between Isowogonin and its isomers.

Chemical Identifiers
PropertyDetail
Common Name Isowogonin
IUPAC Name 5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one
CAS Registry Number 4431-47-4
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
PubChem CID 20489
Key Isomers Wogonin (5,7-OH, 8-OMe), Oroxylin A (5,7-OH, 6-OMe), Negletein (5,6-OH, 7-OMe)

Structural Characterization & Spectroscopy

Accurate differentiation of Isowogonin from Wogonin relies on specific NMR signatures, particularly the proton environment on Ring A.[1]

Nuclear Magnetic Resonance (NMR) Signature

The defining feature of Isowogonin is the presence of a single aromatic proton at position C-6 on Ring A, flanked by a hydroxyl group at C-5 and a methoxy group at C-7.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 12.45 (s, 1H): Chelated hydroxyl group at C-5 (characteristic of 5-OH flavones).

    • δ 8.70 (s, 1H): Hydroxyl group at C-8 .

    • δ 8.05 (m, 2H): Protons at C-2', C-6' (Ring B).[1]

    • δ 7.55 (m, 3H): Protons at C-3', C-4', C-5' (Ring B).[1][3]

    • δ 6.81 (s, 1H): Proton at C-6 (Ring A). Note: In Wogonin, the Ring A proton is at C-6 but shifted due to 5,7-OH flanking.[1]

    • δ 3.92 (s, 3H): Methoxy group at C-7 .

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • Key signals: δ 182.5 (C-4, Carbonyl), δ 154.0 (C-7), δ 129.5 (C-8), δ 99.5 (C-6).[1]

Mass Spectrometry[1][4]
  • ESI-MS (Positive Mode): m/z 285.1 [M+H]⁺.

  • Fragmentation Pattern: Loss of methyl radical (•CH₃, -15 Da) and CO (-28 Da) are typical. A diagnostic fragment at m/z 270 (demethylated product) is often observed.

Visualization: Structure & Isomerism

The following diagram illustrates the structural relationship between Isowogonin and its primary isomer, Wogonin, highlighting the critical substitution pattern on Ring A.

IsomerComparison Isowogonin Isowogonin (5,8-Dihydroxy-7-methoxyflavone) Target Compound Wogonin Wogonin (5,7-Dihydroxy-8-methoxyflavone) Major Isomer RingA Ring A Substitution Pattern RingA->Isowogonin OH at C5, C8 OMe at C7 H at C6 RingA->Wogonin OH at C5, C7 OMe at C8 H at C6

Caption: Structural comparison of Isowogonin and Wogonin. Note the inversion of the hydroxyl/methoxy groups at positions 7 and 8.

Pharmacological Mechanisms

Isowogonin exhibits a "multi-target" pharmacological profile. Its activity is driven by the planar flavone structure and the specific redox potential conferred by the 5,8-dihydroxy motif (hydroquinone-like system).

Antioxidant Activity (Nrf2 Pathway)

Isowogonin is a potent scavenger of reactive oxygen species (ROS), exhibiting IC₅₀ values (~8.25 µg/mL) superior to ascorbic acid in DPPH assays.

  • Mechanism: Activation of the Nrf2-ARE pathway . The compound facilitates the nuclear translocation of Nrf2, upregulating Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1).

  • Structural Basis: The ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties in flavonoids are critical for electron donation. Isowogonin's 5,8-dihydroxy arrangement allows for effective radical stabilization.[1]

Anti-Inflammatory Action[2][4][5][6][7][8][9][10][11]
  • Target: Inhibition of PGE2 production in LPS-induced macrophages.

  • Pathway: Downregulation of NF-κB signaling.[4] By preventing the phosphorylation of IκBα, Isowogonin blocks the nuclear entry of the p65 subunit, thereby suppressing the transcription of pro-inflammatory cytokines (iNOS, COX-2).[1]

Antiviral Properties

Recent studies identify Isowogonin as a constituent in extracts active against Influenza A and HHV-1 . The mechanism likely involves interference with viral neuraminidase or replication machinery, similar to other methoxyflavones.[1]

MechanismOfAction cluster_Antioxidant Antioxidant Pathway cluster_Inflammation Anti-Inflammatory Pathway Isowogonin Isowogonin ROS ROS Scavenging (Direct) Isowogonin->ROS Electron Donation Nrf2 Nrf2 Activation Isowogonin->Nrf2 Stabilization IkB IκBα Phosphorylation (Blockade) Isowogonin->IkB Inhibition HO1 HO-1 / NQO1 Upregulation Nrf2->HO1 NFkB NF-κB Nuclear Translocation IkB->NFkB Prevents Activation Cytokines iNOS, COX-2, PGE2 (Suppression) NFkB->Cytokines Transcriptional Control

Caption: Dual mechanistic action of Isowogonin on Oxidative Stress (Nrf2) and Inflammation (NF-κB).

Experimental Protocols

Synthesis Protocol: Convergent Route from Chrysin

Natural isolation of Isowogonin is low-yield. The following semi-synthetic protocol (adapted from Righi et al. and Huang et al.[5]) converts the abundant flavone Chrysin into Isowogonin via a bromination-methoxylation sequence.[5]

Reagents Required:

  • Chrysin (Starting Material)[5]

  • N-Bromosuccinimide (NBS)

  • Sodium Methoxide (NaOMe) / Methanol

  • Hydrobromic acid (HBr) or BBr₃ (for demethylation)

Workflow:

  • Protection: Methylate Chrysin (5,7-dihydroxyflavone) using Dimethyl Sulfate/K₂CO₃ to yield 5,7-Dimethoxyflavone .

  • Bromination: React 5,7-Dimethoxyflavone with NBS in CCl₄ (reflux, 4h) to introduce a bromine atom at the C-8 position.

    • Product: 8-Bromo-5,7-dimethoxyflavone.[1][2]

  • Methoxylation: Treat the brominated intermediate with NaOMe in anhydrous methanol (CuI catalyst, reflux, 12h).

    • Reaction: Nucleophilic aromatic substitution replaces Br with OMe.

    • Product: 5,7,8-Trimethoxyflavone.[1]

  • Selective Demethylation:

    • Dissolve 5,7,8-Trimethoxyflavone in anhydrous CH₂Cl₂ at -78°C.

    • Add BBr₃ (1.0 eq) cautiously to selectively deprotect the C-5 and C-8 positions while retaining the C-7 methoxy group (controlled by steric hindrance and chelation stability).

    • Note: Complete demethylation yields Norwogonin (5,7,8-trihydroxyflavone).[1] Careful optimization is required to stop at the 5,8-dihydroxy-7-methoxy stage.

    • Alternative: Use HBr/Acetic Acid for partial demethylation.

Isolation Protocol (Plant Extraction)

For researchers preferring natural sources, Scutellaria baicalensis roots are the standard matrix.

  • Extraction: Macerate dried root powder (100g) in Acetone (1L) for 24h. Filter and evaporate to dryness.

  • Partition: Suspend residue in water and partition sequentially with Hexane (remove lipids) -> Ethyl Acetate (Target Fraction) -> n-Butanol.

  • Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Chloroform:Methanol (Gradient 100:0 to 95:5).

    • Fractionation: Isowogonin typically elutes after Wogonin due to the 5,8-dihydroxy functionality interacting more strongly with silica than the 5-hydroxy-8-methoxy system of Wogonin.

  • Purification: Recrystallize from Methanol/Chloroform to obtain yellow needles.

References

  • Synthesis & Chemical Structure

    • Righi, G., et al. "Convergent Synthesis of Moslosooflavone, Isowogonin and Norwogonin from Chrysin."[1] Tetrahedron, 2009.[1] Link

    • Kim, K., & Kim, H. S.[1] "Total Synthesis of Hepatoprotective Isowogonin and a Synthetic Approach to Wogonin." Yakhak Hoeji, 2009.[1] Link

  • Biological Activity (Antioxidant/Anti-inflammatory)

    • Muharni, M., et al. "Flavon Compound from The Ethyl Acetate Extract of The Stem of Supit (Tetracera indica Merr.)." Molekul, 2018.[1] Link

    • Li, H., et al. "Anti-inflammatory effects of wogonin and its analogs."[1] Journal of Ethnopharmacology, 2013.[1][6][7] Link[6][7]

  • Phytochemistry & Occurrence

    • Wang, Z. L., et al.[1] "A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis." Pharmaceutical Biology, 2018.[1] Link

    • Popova, T. P., et al. "5,8-Dihydroxy-7-methoxyflavone from the roots of Scutellaria baicalensis."[1] Chemistry of Natural Compounds, 1973.[1] Link

Sources

Exploratory

Isowogonin vs Wogonin structural isomer differences

This guide provides a rigorous technical analysis of Wogonin and its structural isomer Isowogonin , focusing on their chemical differentiation, pharmacological divergence, and isolation methodologies. An In-Depth Technic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Wogonin and its structural isomer Isowogonin , focusing on their chemical differentiation, pharmacological divergence, and isolation methodologies.

An In-Depth Technical Guide for Drug Discovery & Phytochemical Analysis[1]

Executive Summary

Wogonin and Isowogonin are monomethylated derivatives of the flavone backbone norwogonin (5,7,8-trihydroxyflavone). While they share the molecular formula C₁₆H₁₂O₅ , their distinct methylation patterns on the A-ring dictate profound differences in bioactivity and chemical reactivity.

  • Wogonin (5,7-dihydroxy-8-methoxyflavone): A potent anti-inflammatory and anti-neoplastic agent with low antioxidant capacity due to the steric and electronic blockade of the C-8 position.[1]

  • Isowogonin (5,8-dihydroxy-7-methoxyflavone): A structural isomer characterized by a free C-8 hydroxyl group, conferring superior antioxidant potential but altered kinase inhibitory profiles.[1]

This guide delineates the structural logic, separation protocols, and mechanistic implications of these isomers for researchers in medicinal chemistry and pharmacognosy.

Chemical Structure & Isomerism

The core difference lies in the regiochemistry of methylation on the 5,7,8-trihydroxyflavone scaffold.

Structural Comparison Table
FeatureWogonin Isowogonin
IUPAC Name 5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one
Methylation Site C-8 (8-OMe)C-7 (7-OMe)
Free Hydroxyls C-5, C-7C-5, C-8
A-Ring Proton H-6 (Singlet)H-6 (Singlet)
Key Bioactivity Anti-cancer (CDK9/NF-κB inhibition)Antioxidant (ROS Scavenging)
Chelation Potential High (C-5 OH + C-4 Carbonyl)Very High (C-5 OH + C-4 Carbonyl + C-8 OH)
Structural Visualization (DOT Diagram)

IsomerStructure Norwogonin Norwogonin Scaffold (5,7,8-Trihydroxyflavone) Wogonin Wogonin (8-OMe, 7-OH) Target: Inflammation/Cancer Norwogonin->Wogonin Methylation @ C-8 Isowogonin Isowogonin (7-OMe, 8-OH) Target: Oxidative Stress Norwogonin->Isowogonin Methylation @ C-7 Low Radical Scavenging Low Radical Scavenging Wogonin->Low Radical Scavenging High Radical Scavenging\n(Ortho-dihydroxyl effect) High Radical Scavenging (Ortho-dihydroxyl effect) Isowogonin->High Radical Scavenging\n(Ortho-dihydroxyl effect)

Figure 1: Divergent methylation pathways of the Norwogonin scaffold leading to functional isomerism.[1]

Pharmacological Profiles: Structure-Activity Relationship (SAR)

The position of the methoxy group is not merely cosmetic; it fundamentally alters the molecule's interaction with biological targets.

Wogonin: The Anti-Inflammatory Specialist
  • Mechanism: Wogonin lacks a C-8 hydroxyl group.[1] The C-8 methoxy group provides steric bulk that fits into specific hydrophobic pockets of kinases such as CDK9 and PI3K/Akt .[1]

  • Pathway: It suppresses NF-κB activation by inhibiting the phosphorylation of the inhibitory subunit IκBα.

  • Key Utility: High specificity for cancer cells (inducing apoptosis) with minimal toxicity to normal cells.

Isowogonin: The Antioxidant Specialist
  • Mechanism: Isowogonin possesses a C-8 hydroxyl group .[1][2] In conjunction with the C-5 hydroxyl, this creates an electronic environment highly favorable for electron donation.

  • ROS Scavenging: The presence of the C-8 OH allows Isowogonin to scavenge superoxide anions (

    
    ) and DPPH radicals significantly more effectively than Wogonin.[1]
    
  • Key Utility: Neuroprotection against oxidative stress; potential mitigation of mitochondrial dysfunction.

Comparative Signaling Pathway

Bioactivity cluster_Wogonin Wogonin Mechanism cluster_Isowogonin Isowogonin Mechanism W_Input Wogonin (8-OMe) Target1 CDK9 / NF-κB W_Input->Target1 Effect1 Apoptosis Induction Anti-Inflammation Target1->Effect1 I_Input Isowogonin (8-OH) Target2 ROS / Free Radicals I_Input->Target2 Effect2 Cytoprotection Antioxidant Defense Target2->Effect2

Figure 2: Distinct pharmacological pathways driven by the C-8 substituent.

Experimental Protocols: Isolation & Identification

Distinguishing these isomers requires precise analytical techniques due to their identical molecular weight (284.26 g/mol ).

HPLC Separation Protocol

Because of the structural similarity, standard C18 columns may show overlapping peaks. A gradient elution with methanol/acidified water is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Methanol (or Acetonitrile).

  • Gradient:

    • 0–10 min: 40% B → 50% B.

    • 10–20 min: 50% B → 70% B.

    • 20–25 min: 70% B (Isocratic).

  • Detection: UV at 275 nm (Band II) and 325 nm (Band I).

  • Retention Logic: Wogonin (8-OMe) is typically more hydrophobic than Isowogonin (8-OH) due to the masking of the hydroxyl group, often resulting in a longer retention time for Wogonin.[1]

NMR Identification (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.

NucleusWogonin (8-OMe) Isowogonin (7-OMe) Differentiation Logic
¹H NMR (H-6) Singlet, δ ~6.30 ppmSinglet, δ ~6.45 ppmThe H-6 proton environment shifts based on the adjacent substituent (OH vs OMe).[1]
¹H NMR (OMe) Singlet, δ ~3.85 ppmSinglet, δ ~3.90 ppmSlight shift; requires comparison with standard.
¹³C NMR (C-8) ~127-129 ppm ~125-130 ppm The carbon bearing the OMe (Wogonin) vs OH (Isowogonin) will show distinct chemical shifts.[1]
HMBC OMe protons correlate to C-8 OMe protons correlate to C-7 Definitive Proof: Long-range coupling connects the methyl protons to the specific ring carbon.[1]
Protocol: HMBC Verification
  • Dissolve 5 mg of isolated compound in 0.5 mL DMSO-d₆.

  • Run a standard ¹H-NMR to locate the OMe peak (~3.8 ppm).[1]

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Analysis:

    • If the OMe protons correlate to a carbon signal at ~150-155 ppm (oxygenated aromatic carbon C-7), it is Isowogonin .[1]

    • If the OMe protons correlate to a carbon signal at ~128-130 ppm (oxygenated aromatic carbon C-8), it is Wogonin .[1]

References

  • Antioxidant Activity & Structure

    • Jing, L., et al. (2020). "The Role of C-8 OH on the Antioxidant Activity of Norwogonin and Isowogonin.
    • Source: [1]

  • Wogonin Pharmacokinetics

    • Li, C., et al. (2011).
    • Source:

  • NMR Data for Flavonoids

    • Bertelli, D., et al. (2020). "NMR Chemical Shifts of Common Flavonoids." Molecules.
    • Source: [1]

  • Wogonin Anti-inflammatory Mechanisms

    • Khan, N.M., et al. (2017). "Wogonin, a plant derived small molecule, exerts potent anti-inflammatory and chondroprotective effects." Scientific Reports.
    • Source:

Sources

Foundational

Natural plant sources of 5,8-Dihydroxy-7-methoxyflavone

The following technical guide is a comprehensive monograph on 5,8-Dihydroxy-7-methoxyflavone , a specific bioactive flavonoid isomer distinct from its more famous congener, Wogonin. Botanical Reservoirs, Isolation Archit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 5,8-Dihydroxy-7-methoxyflavone , a specific bioactive flavonoid isomer distinct from its more famous congener, Wogonin.

Botanical Reservoirs, Isolation Architectures, and Structural Validation[1]

Executive Summary & Chemical Ontology

5,8-Dihydroxy-7-methoxyflavone (C₁₆H₁₂O₅; MW: 284.[1][2]26) is a rare, naturally occurring flavone found primarily in the Scutellaria genus (Lamiaceae) and select species of Gesneriaceae. Unlike the canonical "Scutellaria flavones" such as Baicalein (5,6,7-trihydroxyflavone) or Wogonin (5,7-dihydroxy-8-methoxyflavone), this compound features a unique A-ring oxygenation pattern where the methoxy group resides at the C-7 position flanked by hydroxyls at C-5 and C-8.

This specific substitution pattern confers distinct lipophilicity and chelation properties compared to Wogonin, influencing its extraction dynamics and biological interaction profiles. It is frequently identified as 7-O-methylnorwogonin in biosynthetic literature.

Structural Differentiation (Critical for Identification)
Compound NameSubstitution PatternA-Ring ConfigKey Distinction
Target: 5,8-Dihydroxy-7-methoxyflavone 5-OH, 8-OH, 7-OMe5,7,8-Trioxygenated 7-Methoxy (Inverse of Wogonin)
Wogonin 5-OH, 7-OH, 8-OMe5,7,8-Trioxygenated8-Methoxy
Norwogonin 5-OH, 7-OH, 8-OH5,7,8-TrioxygenatedTri-Hydroxy (Aglycone base)
Oroxylin A 5-OH, 7-OH, 6-OMe5,6,7-Trioxygenated6-Methoxy

Botanical Reservoirs: Primary & Secondary Sources

While Scutellaria baicalensis is the industrial standard for extraction, this specific isomer has been isolated from diverse genera, suggesting a convergent evolution of the O-methyltransferase (OMT) enzymes responsible for 7-O-methylation.

Primary Source: Scutellaria Complex (Lamiaceae)

The roots of Scutellaria species ("Radix Scutellariae" or Huang-Qin) are the most abundant source. The compound co-occurs with wogonin and baicalein but typically in lower abundance (0.1% - 0.5% of dry weight vs. >1.0% for major flavones).

  • Scutellaria baicalensis Georgi: The primary commercial source.

  • Scutellaria luzonica: Recent phytochemical profiling has identified 5,8-dihydroxy-7-methoxyflavone as a notable constituent in the ethyl acetate fraction of the roots.

  • Scutellaria amoena: Used as a regional substitute for S. baicalensis; contains the target compound in comparable ratios.

Secondary Sources (Non-Lamiaceae)
  • Didymocarpus pedicellata (Gesneriaceae): Found in immature leaves.[3][4] This plant is known for producing "gold dust" flavones on its leaf surface.

  • Pandanus tectorius (Pandanaceae): Isolated from the fruits, a rare occurrence of this flavone class in monocots.

  • Limnophila indica (Plantaginaceae): Whole plant extracts have yielded this compound alongside other methoxylated flavones.[3]

Isolation Architecture: Step-by-Step Protocol

Objective: Isolate high-purity (>95%) 5,8-dihydroxy-7-methoxyflavone from Scutellaria roots. Challenge: Separation from the structural isomer Wogonin (5,7-dihydroxy-8-methoxyflavone) due to nearly identical polarity.

Phase 1: Extraction & Polarity Partitioning
  • Substrate: Dried, pulverized roots of S. baicalensis (Mesh size 40-60).

  • Solvent: 70% Ethanol (aq) or Methanol.

  • Protocol:

    • Macerate 1.0 kg root powder in 5L solvent for 24h at room temperature (repeat x3).

    • Concentrate combined filtrates under reduced pressure (Rotavap at 45°C) to obtain crude residue.

    • Liquid-Liquid Partitioning: Suspend residue in H₂O. Partition sequentially with:

      • n-Hexane (Removes lipids/waxes).

      • Chloroform (Target fraction).

      • Ethyl Acetate (Removes more polar glycosides like Baicalin).

    • Note: Unlike glycosides, the target is a lipophilic aglycone and will concentrate in the Chloroform (CHCl₃) or Ethyl Acetate fraction.

Phase 2: Chromatographic Fractionation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Petroleum Ether (PE) : Ethyl Acetate (EtOAc) gradient.

  • Gradient Logic:

    • Start 100:0 (PE:EtOAc) to flush non-polar impurities.

    • Ramp to 90:10 -> 80:20 -> 70:30.

    • Target Elution: The 5,8-dihydroxy-7-methoxyflavone typically elutes before Baicalein but close to Wogonin in the 80:20 to 70:30 range.

Phase 3: The "Polishing" Step (Size Exclusion)
  • System: Sephadex LH-20.

  • Eluent: Chloroform : Methanol (1:1).[5]

  • Mechanism: Separates based on molecular size and hydrogen bonding capabilities. This step is critical to remove chlorophyll and polymeric tannins that co-elute on silica.

Phase 4: High-Performance Purification (Preparative HPLC)
  • Column: C18 Reverse Phase (e.g., ODS, 5µm, 250 x 10mm).

  • Mobile Phase: Methanol : Water (Isocratic 65:35 or Gradient 50% -> 80% MeOH).

  • Detection: UV at 280 nm.

  • Separation: Wogonin and 5,8-dihydroxy-7-methoxyflavone may have overlapping retention times. Optimization of the MeOH/Water ratio is required. The 5,8-OH substitution often results in a slightly shorter retention time than the 5,7-OH isomer due to intramolecular hydrogen bonding differences.

IsolationProtocol Plant Scutellaria Root Powder (1.0 kg) Extract Crude MeOH Extract Plant->Extract Maceration Partition Liquid-Liquid Partition (H2O vs Solvents) Extract->Partition Hexane Hexane Fraction (Lipids - Discard) Partition->Hexane CHCl3 Chloroform/EtOAc Fraction (Target Aglycones) Partition->CHCl3 Enrichment Silica Silica Gel CC (PE:EtOAc Gradient) CHCl3->Silica Fraction Crude Flavone Mix (Wogonin + Target) Silica->Fraction Elution 80:20 Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) Fraction->Sephadex Polishing HPLC Prep-HPLC (C18) (MeOH:H2O 65:35) Sephadex->HPLC Isomer Separation Pure Pure 5,8-Dihydroxy- 7-methoxyflavone HPLC->Pure Rt Optimization

Caption: Figure 1.[2][6][7] Isolation workflow optimizing the separation of 5,8-dihydroxy-7-methoxyflavone from co-occurring isomers.

Analytical Validation & Biosynthesis

Biosynthetic Pathway

The compound originates from the phenylpropanoid pathway. The divergence from Wogonin occurs at the methylation step.

  • Chrysin (5,7-dihydroxyflavone) is the precursor.

  • Hydroxylation: F8H (Flavone 8-hydroxylase) creates Norwogonin (5,7,8-trihydroxyflavone).

  • Methylation: An O-methyltransferase (OMT) attacks the 7-OH position.

    • Path A (Wogonin): 8-OMT methylates the 8-OH.

    • Path B (Target): 7-OMT methylates the 7-OH.

Biosynthesis Chrysin Chrysin (5,7-OH) Norwogonin Norwogonin (5,7,8-TriOH) Chrysin->Norwogonin F8H (C-8 Hydroxylase) Wogonin Wogonin (5,7-OH, 8-OMe) Norwogonin->Wogonin 8-OMT Target 5,8-Dihydroxy- 7-methoxyflavone Norwogonin->Target 7-OMT (Specific Enzyme)

Caption: Figure 2. Divergent biosynthesis of Wogonin and 5,8-dihydroxy-7-methoxyflavone from the Norwogonin intermediate.

Spectroscopic Identification Data

To validate the structure, compare experimental data against these reference values:

  • UV Spectrum (MeOH): λmax 270, 340 nm.

    • Shift Reagents: AlCl₃ adds a bathochromic shift (indicating 5-OH).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A-Ring: A singlet at δ 6.x (H-6) is missing if it is 5,7,8-substituted. Wait—if it is 5,8-dihydroxy-7-methoxy, the proton is at H-6 .

    • Correction: In 5,7,8-substituted flavones, the only A-ring proton is H-6. In 5,6,7-substituted (Baicalein), the proton is H-8.[5][4][8]

    • B-Ring: If unsubstituted (like Wogonin), multiplets at δ 7.5-8.0 (5 protons).

    • Methoxy: Singlet at δ 3.8-3.9 ppm (3H).

    • Key Signal: The chemical shift of the C-6 proton and C-8/C-6 carbons in ¹³C NMR distinguishes it from Wogonin.

Biological Significance[1][7][8][9]

While less studied than Wogonin, 5,8-dihydroxy-7-methoxyflavone exhibits specific bioactivities:

  • Antibacterial Activity: Demonstrated efficacy against Salmonella typhimurium and Shigella boydii (MIC 75-100 µg/mL).

  • Anti-inflammatory: Inhibits NO production in LPS-stimulated macrophages, though typically with slightly lower potency than Wogonin due to the specific methylation pattern affecting receptor binding.

  • Chemotaxonomic Marker: Its presence is used to distinguish specific Scutellaria variants (S. luzonica) from the standard S. baicalensis.

References

  • Shen, J., et al. (2003).[7] "The isolation and identification of chemical constituents of Scutellaria amoena C.H.Wright." Journal of Shenyang Pharmaceutical University. Link

  • Prabir, K.G., & Anjan, B. (1992).[4] "5,8-Dihydroxy-7-methoxyflavone from the immature leaves of Didymocarpus pedicellata."[3][9] Phytochemistry, 31(5), 1833-1834. Link

  • Zhang, Y., et al. (2012). "Phenolic compounds and flavonoids from the fruits of Pandanus tectorius Soland." Academic Journals / Int. J. Mol.[4] Sci. Link

  • Brahmachari, G., et al. (2012).[4] "5,8‐Dihydroxy‐6,7,4′‐trimethoxyflavone, a Novel Flavonoid Constituent of Limnophila indica." (Contextual reference for isolation protocols of related 5,8-dihydroxy flavones). ResearchGate.[10] Link

  • Zhao, T., et al. (2016).[7][11] "Scutellaria baicalensis Georgi. (Lamiaceae): a review of its traditional uses, botany, phytochemistry, pharmacology and toxicology." Journal of Pharmacy and Pharmacology. Link

Sources

Exploratory

An In-Depth Technical Guide to 5,8-Dihydroxy-7-methoxyflavone (Isowogonin)

PubChem CID: 20489 CAS Number: 4431-47-4 This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biolo...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 20489 CAS Number: 4431-47-4

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological activities of 5,8-Dihydroxy-7-methoxyflavone, also known to as Isowogonin.

Chemical and Physical Properties

5,8-Dihydroxy-7-methoxyflavone is a naturally occurring O-methylated flavone. Its chemical structure consists of a flavone backbone with hydroxyl groups at positions 5 and 8, and a methoxy group at position 7.

PropertyValueSource
Molecular Formula C16H12O5PubChem
Molecular Weight 284.26 g/mol PubChem
IUPAC Name 5,8-dihydroxy-7-methoxy-2-phenylchromen-4-onePubChem
Appearance Not specified
Solubility Not specified
  • ¹H NMR: Expected signals would include aromatic protons on the A and B rings, a characteristic singlet for the C3 proton of the flavone nucleus, and a singlet for the methoxy group protons.

  • ¹³C NMR: Characteristic signals would include those for the carbonyl carbon (C4), the carbon bearing the methoxy group, and other aromatic carbons. The chemical shifts would be influenced by the positions of the hydroxyl and methoxy substituents.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Expected peaks would correspond to O-H stretching (from the hydroxyl groups), C=O stretching (from the carbonyl group), C-O stretching (from the ether linkage and hydroxyl groups), and aromatic C-H and C=C stretching.

Synthesis of 5,8-Dihydroxy-7-methoxyflavone

A common and adaptable method for the synthesis of flavones is the de novo synthesis via a chalcone intermediate. This process generally involves two key steps: a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.

Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol is a generalized procedure and may require optimization for the specific synthesis of 5,8-Dihydroxy-7-methoxyflavone.

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve an appropriately substituted 2'-hydroxyacetophenone and benzaldehyde in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify with a dilute acid (e.g., 1 M HCl).

  • Isolation: The chalcone product may precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the Flavone

  • Reaction Setup: Dissolve the purified chalcone from Step 1 in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

  • Oxidizing Agent: Add a catalytic amount of an oxidizing agent, such as iodine (I₂).

  • Reaction: Heat the reaction mixture to 100-120°C and stir for several hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Purification: The crude flavone can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization to yield 5,8-Dihydroxy-7-methoxyflavone.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization Acetophenone 2',3',4'-Trihydroxy-5'-methoxyacetophenone Chalcone 2',3',4'-Trihydroxy-5'-methoxychalcone Acetophenone->Chalcone  Base (e.g., KOH) Ethanol, RT Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone  Base (e.g., KOH) Ethanol, RT Flavone 5,8-Dihydroxy-7-methoxyflavone Chalcone->Flavone  Iodine (I₂) DMSO, Heat Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_MAPK NF-κB & MAPK Signaling Pathways Inflammatory_Stimulus->NFkB_MAPK Flavone 5,8-Dihydroxy- 7-methoxyflavone Flavone->NFkB_MAPK Inhibition Pro_inflammatory_Mediators Production of Pro-inflammatory Mediators (TNF-α, IL-6, COX) NFkB_MAPK->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Proposed anti-inflammatory mechanism of 5,8-Dihydroxy-7-methoxyflavone.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess acute anti-inflammatory activity. [1]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.

  • Grouping and Administration: Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of 5,8-Dihydroxy-7-methoxyflavone. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticancer Activity

Several methoxyflavones have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).

Proposed Anticancer Mechanism

Studies on similar hydroxy-methoxyflavones suggest that they can induce apoptosis in cancer cells through the mitochondrial pathway. [2]This involves the generation of ROS, leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.

Anticancer_Mechanism Flavone 5,8-Dihydroxy- 7-methoxyflavone Cancer_Cell Cancer Cell Flavone->Cancer_Cell ROS Increased ROS Production Cancer_Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [2]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5,8-Dihydroxy-7-methoxyflavone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Potential

Flavonoids are being investigated for their neuroprotective effects. Some studies on related dihydroxyflavones suggest they may offer protection against neurodegenerative processes. The mechanisms could involve antioxidant effects and modulation of neuronal signaling pathways. Further research is needed to specifically elucidate the neuroprotective potential of 5,8-Dihydroxy-7-methoxyflavone.

Conclusion

5,8-Dihydroxy-7-methoxyflavone is a flavonoid with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational understanding of its chemical properties, a general synthetic approach, and outlines key biological activities with corresponding experimental protocols based on studies of structurally related compounds. Further in-depth research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

  • Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. (URL not available)
  • Bhardwaj, M., Kim, N. H., Paul, S., Jakhar, R., Han, J., & Kang, S. C. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE, 11(4), e0154529. [Link]

  • Relationship: Inflammation and 7-Methoxyflavone - Caring Sunshine. (URL not available)

Sources

Foundational

Isowogonin: A Scaffolding for a New Generation of Anti-Fibrotic Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a pathological ha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a pathological hallmark of nearly all forms of heart disease. It leads to tissue stiffening, electrical disruption, and ultimately, heart failure.[1] Despite its prevalence, there are currently no approved therapies that directly target and reverse cardiac fibrosis, representing a significant unmet medical need.[2][3] This guide explores the therapeutic potential of Isowogonin, a flavonoid compound, as a novel anti-fibrotic agent. We will delve into its molecular mechanisms, provide validated experimental protocols for its evaluation, and discuss its pharmacokinetic profile, offering a comprehensive resource for its preclinical development.

The Pathological Landscape of Cardiac Fibrosis

Cardiac fibrosis is not a passive scarring process but an active, dynamic cascade involving complex cell-cell and cell-matrix interactions.[4] The primary effector cells are cardiac fibroblasts, which, under pathological stimuli such as myocardial infarction, hypertension, or inflammation, differentiate into highly active myofibroblasts.[1] This transformation is a pivotal event, characterized by the expression of alpha-smooth muscle actin (α-SMA) and a massive secretion of ECM components, predominantly collagen type I and III.[1][5]

This relentless ECM accumulation disrupts the elegant architecture of the myocardium, leading to:

  • Diastolic Dysfunction: Increased stiffness of the ventricular walls impairs the heart's ability to relax and fill with blood.

  • Systolic Dysfunction: Disruption of cardiomyocyte alignment and function compromises contractile force.[6]

  • Arrhythmogenesis: Fibrotic tissue interrupts normal electrical conduction, creating substrates for life-threatening arrhythmias.[1]

The development of effective anti-fibrotic therapies has been hindered by the complexity of the underlying signaling networks.[7] However, several key pathways have been identified as master regulators of fibrosis, presenting viable targets for therapeutic intervention.

Isowogonin: A Multi-Pronged Attack on Fibrotic Signaling

Isowogonin, a stereoisomer of Wogonin, is a flavonoid that has demonstrated potent anti-inflammatory and anti-proliferative properties. Its potential in cardiac fibrosis stems from its ability to modulate multiple, interconnected signaling pathways that drive the fibrotic process.

Attenuation of the TGF-β/Smad Axis: The Master Regulator

The Transforming Growth Factor-β (TGF-β) signaling pathway is arguably the most potent pro-fibrotic cytokine.[8][9] Upon binding to its receptor, TGF-β1 initiates a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3.[9] This activated Smad complex translocates to the nucleus, where it drives the transcription of key fibrotic genes, including those for collagens and α-SMA.[9][10]

Isowogonin is hypothesized to intervene at this critical juncture. Its parent compound, wogonin, has been shown to significantly reduce TGF-β levels in fibrotic models.[11] Isowogonin likely exerts its anti-fibrotic effects by:

  • Reducing TGF-β1 Expression: Decreasing the primary upstream signal.

  • Inhibiting Smad3 Phosphorylation: Blocking the transduction of the pro-fibrotic signal downstream.

This dual action effectively shuts down the central command of the fibrotic response.

Inhibition of the MAPK Pathway: A Parallel Assault

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing p38, JNK, and ERK, represents a non-Smad signaling arm that works in concert with the TGF-β axis to promote fibrosis.[5][12] These kinases are activated by a variety of stressors, including mechanical strain, inflammation, and reactive oxygen species (ROS).[5] Activated p38 MAPK, in particular, plays a crucial role in promoting the expression of pro-fibrotic genes in fibroblasts.[10] There is a clear positive feedback loop where stimuli like Angiotensin II activate p38 MAPK, which in turn amplifies TGF-β signaling.[10]

Isowogonin's mechanism involves the suppression of this parallel pathway, likely through the inhibition of p38 MAPK phosphorylation. This action not only directly reduces pro-fibrotic gene expression but also dampens the amplification of TGF-β signaling, creating a synergistic anti-fibrotic effect.

The interconnected nature of these pathways is visualized below.

G cluster_stimuli Pathological Stimuli cluster_pathways Core Fibrotic Pathways cluster_isowogonin Therapeutic Intervention cluster_cellular Cellular Response Injury Cardiac Injury (e.g., MI, Pressure Overload) AngII Angiotensin II Injury->AngII TGFb TGF-β1 Injury->TGFb AngII->TGFb p38 p-p38 MAPK AngII->p38 TGFbR TGF-β Receptor TGFb->TGFbR pSmad p-Smad2/3 TGFbR->pSmad TGFbR->p38 Non-Smad Myofibroblast Myofibroblast (α-SMA+) pSmad->Myofibroblast Gene Transcription p38->Myofibroblast Gene Transcription Isowogonin Isowogonin Isowogonin->TGFb Isowogonin->pSmad Isowogonin->p38 Fibroblast Cardiac Fibroblast Fibroblast->Myofibroblast Differentiation ECM Excess ECM Deposition (Collagen) Myofibroblast->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis

Figure 1: Isowogonin's proposed mechanism of action on core fibrotic signaling pathways.

Preclinical Evaluation: A Guide to Experimental Protocols

Validating the therapeutic potential of Isowogonin requires robust and reproducible preclinical models. We present standardized protocols for both in vitro and in vivo assessment.

In Vitro Model: Human Cardiac Fibroblast to Myofibroblast Differentiation

This assay provides a high-throughput platform to screen for anti-fibrotic activity by modeling the key cellular event of fibroblast activation.[2] The use of primary human cardiac fibroblasts (hCFs) or human induced pluripotent stem cell-derived cardiac fibroblasts (iPSC-CFs) is recommended over cell lines to ensure physiological relevance.[13]

Experimental Workflow:

Figure 2: Workflow for in vitro evaluation of Isowogonin's anti-fibrotic efficacy.

Step-by-Step Protocol:

  • Cell Seeding: Plate primary human cardiac fibroblasts at a density of 2 x 104 cells/cm2 in fibroblast growth medium. Allow cells to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace growth medium with serum-free basal medium for 24 hours. This synchronizes the cell cycle and reduces baseline activation.

  • Compound Pre-treatment: Replace medium with fresh serum-free medium containing various concentrations of Isowogonin (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO). Incubate for 1 hour.

  • Fibrotic Induction: Add recombinant human TGF-β1 to a final concentration of 10 ng/mL to all wells except the negative control. Incubate for 48 hours.

  • Endpoint Analysis:

    • Immunofluorescence: Fix cells and stain for α-SMA (a marker for myofibroblast differentiation) and Collagen Type I. Quantify fluorescence intensity and cell morphology.

    • Western Blot: Lyse cells and probe for total and phosphorylated levels of Smad3 and p38 MAPK to assess pathway inhibition.

    • RT-qPCR: Extract RNA and quantify the expression of fibrotic genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF.

In Vivo Model: Isoproterenol-Induced Cardiac Fibrosis in Mice

This model mimics fibrosis induced by chronic β-adrenergic stimulation, a common clinical scenario.[10][14] Isoproterenol (ISO), a non-selective β-adrenergic agonist, induces cardiomyocyte death and a subsequent fibrotic response.

Experimental Workflow:

Figure 3: Workflow for in vivo evaluation of Isowogonin using the Isoproterenol model.

Step-by-Step Protocol:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis: Administer Isoproterenol (5 mg/kg) subcutaneously once daily for 14 consecutive days.

  • Therapeutic Intervention: Administer Isowogonin (dose determined by PK/PD studies, e.g., 20-50 mg/kg) or vehicle control via oral gavage (P.O.) once daily, starting from day 1 and continuing for 28 days.

  • Functional Assessment: At day 28, perform transthoracic echocardiography to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and wall thickness.

  • Terminal Analysis: At the end of the study, sacrifice the animals and harvest the hearts.

    • Histology: Fix hearts in formalin, embed in paraffin, and section. Stain with Masson's Trichrome or Picrosirius Red to visualize and quantify the fibrotic area (collagen deposition).

    • Molecular Analysis: Homogenize fresh heart tissue to perform Western blot (for p-Smad3, p-p38) and RT-qPCR (Acta2, Col1a1, Tgfb1) to confirm target engagement and mechanism of action in vivo.

Pharmacokinetics and Bioavailability

A critical consideration for any drug candidate is its pharmacokinetic (PK) profile. Data on the parent compound, wogonin, and other related flavonoids suggest that Isowogonin may face challenges with oral bioavailability due to low aqueous solubility and extensive first-pass metabolism, primarily through glucuronidation.[15][16]

ParameterWogonin (Rats, 10-40 mg/kg P.O.)Wogonin (Beagles, 5 mg/kg P.O.)Notes / Implications for Isowogonin
Tmax (Peak Time) ~28 min[17]~42 min[15]Rapid absorption is expected.
Elimination Half-life ~14 min (IV)[17]-Suggests rapid elimination, may require frequent dosing or formulation strategies.
Oral Bioavailability Very low (1.10%)[17]Very low (0.59%)[15]This is a major hurdle. Formulation development (e.g., solid dispersions, nano-formulations) will be critical to improve exposure.[15]
Metabolism Primarily glucuronide conjugates[15]Primarily glucuronide conjugates[15]Extensive Phase II metabolism is the likely cause of low bioavailability. Prodrug strategies could be explored.

This table summarizes data for the related compound Wogonin to provide context for the expected profile of Isowogonin.

Causality Behind Experimental Choices:

  • PK in Multiple Species: Using both rodents and a non-rodent species (like beagles) is essential to understand inter-species differences in metabolism, which is crucial for predicting human PK.[15]

  • IV vs. Oral Dosing: Including an intravenous (IV) administration arm is necessary to calculate absolute oral bioavailability, distinguishing poor absorption from extensive first-pass metabolism.[17]

Conclusion and Future Directions

Isowogonin presents a compelling profile as a potential therapeutic agent for cardiac fibrosis. Its ability to target both the canonical TGF-β/Smad pathway and the non-canonical MAPK pathway provides a powerful, multi-pronged mechanism of action. The experimental frameworks provided here offer a clear path for its preclinical validation.

The primary challenge for the clinical translation of Isowogonin will be overcoming its anticipated poor oral bioavailability.[15][17] Future research must focus on:

  • Advanced Formulation: Development of novel drug delivery systems to enhance solubility and absorption.

  • Medicinal Chemistry: Creation of prodrugs or analogues with improved metabolic stability and pharmacokinetic properties.

  • Toxicology Studies: Comprehensive safety and toxicology assessments to establish a therapeutic window.

By systematically addressing these challenges, Isowogonin or its optimized derivatives could emerge as a first-in-class therapy to directly combat cardiac fibrosis and improve outcomes for millions of patients with heart disease.

References

  • Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis. (2023). MDPI.
  • Myocardial Fibrosis: Cell Signaling and In Vitro Modeling. (2022). NCBI.
  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021). PMC.
  • Cardiac protection of wogonin in mice with pulmonary fibrosis by regulating Sirt1/ γ-H2AX pathway. (2025). PMC.
  • Pharmacokinetic properties of wogonin and its herb-drug interactions with docetaxel in rats with mammary tumors. (2018). PubMed.
  • Transforming Growth Factor (TGF)-β signaling in cardiac remodeling. (n.d.). PMC - NIH.
  • A New Ex Vivo Model to Study Cardiac Fibrosis in Whole Mouse Hearts. (2024). PMC.
  • Cardiac fibrosis and the TGF-β signaling axis. (2025). Abcam.
  • Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis. (2025). Unknown Source.
  • Dressed in Collagen: 2D and 3D Cardiac Fibrosis Models. (2025). MDPI.
  • In Vivo Targeted Reprogramming of Cardiac Fibroblasts for Heart Regeneration: Advances and Therapeutic Potential. (2025). MDPI.
  • Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats. (n.d.). PMC.
  • The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy. (2025). MDPI.
  • Anti-fibrotic Effects of Cardiac Progenitor Cells in a 3D-Model of Human Cardiac Fibrosis. (2019). Unknown Source.
  • Isoegomaketone: A Technical Guide to Bioavailability and Pharmacokinetics. (2025). Benchchem.
  • Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling. (n.d.). Frontiers.
  • Melatonin Ameliorates Isoproterenol-Induced Cardiac Fibrosis by Suppressing BIP/PERK/CHOP Signaling Pathways; Insights from In Silico and In vivo Studies | Request PDF. (2025). ResearchGate.
  • Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles. (n.d.). PMC.
  • New insights into TGF-β/Smad signaling in tissue fibrosis. (2018). eScholarship.org.
  • Generation of Quiescent Cardiac Fibroblasts From Human Induced Pluripotent Stem Cells for In Vitro Modeling of Cardiac Fibrosis | Circulation Research. (2019). American Heart Association Journals.
  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021). Frontiers.
  • (PDF)
  • Multicellular 3D Models for the Study of Cardiac Fibrosis. (2022). MDPI.

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Baker-Venkataraman Synthesis of 5,8-Disubstituted Flavones

Abstract & Strategic Significance The 5,8-disubstituted flavone scaffold represents a critical pharmacophore in medicinal chemistry, underpinning bioactive natural products such as Wogonin (5,7-dihydroxy-8-methoxyflavone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 5,8-disubstituted flavone scaffold represents a critical pharmacophore in medicinal chemistry, underpinning bioactive natural products such as Wogonin (5,7-dihydroxy-8-methoxyflavone) and Primetin . While the 5,7-substitution pattern is ubiquitous, the 5,8-pattern presents unique synthetic challenges due to the electron-rich nature of the A-ring and the susceptibility of p-hydroquinone systems to oxidation under classical basic conditions.

This guide details an optimized Baker-Venkataraman (B-V) rearrangement protocol specifically engineered for 5,8-disubstituted targets. Unlike the classical Allan-Robinson condensation, the B-V route offers superior regiocontrol and milder conditions when coupled with modern lithium amide bases, minimizing oxidative degradation of sensitive methoxy/hydroxy substituents.

Mechanistic Foundation

The Baker-Venkataraman rearrangement is an intramolecular Claisen-type condensation.[1][2][3][4] An o-acyloxyketone undergoes base-catalyzed O→C acyl migration to form a 1,3-diketone (β-diketone), which is subsequently cyclodehydrated to the flavone.

Critical Pathway Analysis

For 5,8-disubstituted systems, the starting material is typically a 2'-hydroxy-3',6'-disubstituted acetophenone . The steric bulk at the 6'-position (which becomes C5 in the flavone) and the electronic donation from the 3'-position (becoming C8) dictate the reaction kinetics.

BV_Mechanism Start o-Acyloxyacetophenone (Ester) Base Base (LiHMDS/tBuOK) Enolate Formation Start->Base Deprotonation of α-methyl Intermediate Tetrahedral Intermediate (Spiro-cyclic) Base->Intermediate Intramolecular Nucleophilic Attack Product o-Hydroxy-β-diketone Intermediate->Product Ring Opening (Acid Workup) Flavone 5,8-Disubstituted Flavone Product->Flavone Cyclodehydration (H2SO4/AcOH)

Figure 1: Mechanistic pathway of the Baker-Venkataraman rearrangement leading to flavone cyclization.[1][2][3]

Critical Reagents & Material Selection

The Base: Evolution from Classic to Modern

For 5,8-disubstituted substrates, the choice of base is the determinant of yield.

Base SystemConditionsSuitability for 5,8-SeriesExpert Insight
KOH / Pyridine 50-80°CLow Harsh. High risk of oxidative degradation of electron-rich A-rings (quinone formation).
NaH / DMSO RT - 60°CModerate Effective but DMSO removal is tedious; safety risks with NaH/DMSO exotherms.
LiHMDS / THF -78°C to 0°CHigh Recommended. Kinetic control prevents side reactions. Anhydrous/anaerobic conditions protect the hydroquinone ether.
t-BuOK / THF RefluxHigh Excellent thermodynamic alternative if LiHMDS fails.
Starting Material Integrity
  • Precursor: 2'-Hydroxy-3',6'-dimethoxyacetophenone.

  • Protection: Free hydroxyls at C3'/C6' (flavone C8/C5) must be methylated or benzylated. Free hydroquinones will oxidize to quinones under basic B-V conditions.

Detailed Experimental Protocol

Phase 1: O-Acylation (Ester Formation)

Objective: Convert the 2'-hydroxyacetophenone to the 2'-oyloxyacetophenone ester.

  • Dissolution: Dissolve 2'-hydroxy-3',6'-dimethoxyacetophenone (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add dry Pyridine (3.0 equiv) and DMAP (0.1 equiv).

  • Acylation: Dropwise add the requisite benzoyl chloride (1.2 equiv) at 0°C under N2.

  • Reaction: Warm to RT and stir for 4-12 h. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Product R_f should be higher than starting phenol.

  • Workup: Wash with 1N HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography.

Phase 2: Baker-Venkataraman Rearrangement (The Critical Step)

Objective: Intramolecular rearrangement to the 1,3-diketone.[1][2][3][4][5]

  • Setup: Flame-dry a 2-neck round bottom flask; cool to -78°C under Argon.

  • Solvent: Add the ester from Phase 1 (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Slowly add LiHMDS (1.0 M in THF, 2.5 equiv) over 20 mins.

    • Note: The solution often turns bright yellow/orange (enolate formation).

  • Rearrangement: Stir at -78°C for 1 h, then allow to warm to -10°C or 0°C over 2 hours.

    • TLC Check: Look for a highly polar spot (diketone enol) often streaking near the baseline or R_f ~0.2-0.3 (acidified).

  • Quench: Pour the reaction mixture into ice-cold 10% HCl. Vigorous stirring is required to protonate the enolate.

  • Isolation: Extract with EtOAc (3x). The product is the o-hydroxy-β-diketone.[2]

    • Stability Warning: These diketones are stable but can revert to starting materials if left in basic solution for too long. Proceed to cyclization immediately if possible.

Phase 3: Cyclodehydration to Flavone

Objective: Ring closure.

  • Acid Catalysis: Dissolve the crude β-diketone in Glacial Acetic Acid (0.1 M).

  • Catalyst: Add conc. H2SO4 (0.5% v/v) or anhydrous NaOAc (2.0 equiv) for milder closure.

  • Reflux: Heat to reflux (118°C) for 1-3 h.

  • Precipitation: Cool to RT and pour onto crushed ice. The flavone usually precipitates as a solid.

  • Filtration: Filter, wash with water, and recrystallize (MeOH/CHCl3).

Workflow Visualization

Workflow Start 2'-Hydroxy-3',6'-dimethoxyacetophenone Step1 Phase 1: Esterification (RCOCl, Pyridine, DCM) Start->Step1 Check1 TLC Check: Disappearance of Phenol? Step1->Check1 Check1->Step1 No (Add catalyst/Heat) Step2 Phase 2: B-V Rearrangement (LiHMDS, THF, -78°C -> 0°C) Check1->Step2 Yes Workup2 Acid Quench (10% HCl) Isolate 1,3-Diketone Step2->Workup2 Step3 Phase 3: Cyclization (AcOH/H2SO4, Reflux) Workup2->Step3 Final 5,8-Dimethoxyflavone (Precipitate on Ice) Step3->Final

Figure 2: Operational workflow for the synthesis of 5,8-dimethoxyflavone.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Hydrolysis of Ester Wet solvent or insufficient base strength (hydroxide attack vs enolate formation).Ensure THF is distilled/dry. Switch from KOH to LiHMDS to favor enolization over hydrolysis.
Low Yield in B-V Step "O-Acyl" migration did not occur; intermolecular condensation dominated.Dilution is key. Ensure concentration is <0.1 M to favor intramolecular reaction.
Darkening/Tarring Oxidation of electron-rich aromatic ring.Strict anaerobic conditions (Argon/Nitrogen) are mandatory for 5,8-systems.
Incomplete Cyclization Acid concentration too low.Add 0.5 equiv of p-TsOH to the acetic acid reflux.

References

  • Mahal, H. S., & Venkataraman, K. (1934).[4] Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.

  • Cushny, J., & Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.

  • Kalinin, A. V., Da Silva, A. J., & Snieckus, V. (1998).[1] The carbamoyl Baker-Venkataraman rearrangement. Tetrahedron Letters, 39(28), 4995-4998.

  • Ameen, D., & Snape, T. J. (2014). Mechanism and application of Baker–Venkataraman O→ C acyl migration reactions. Synthesis, 46(03), 281-296.

  • Li, S., et al. (2021).[6] Simple and Rapid Method for Wogonin Preparation.[7] Molecules, 26(16), 4875. (Validating 5,8-substitution relevance).

Sources

Application

Application Note: Precision Preparation of 5,8-Dihydroxy-7-methoxyflavone Stock Solutions in DMSO

Abstract This guide provides a rigorous technical protocol for the preparation, storage, and handling of 5,8-Dihydroxy-7-methoxyflavone (also known as Pediflavone or Isowogonin ) stock solutions. Due to the specific 5,8-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical protocol for the preparation, storage, and handling of 5,8-Dihydroxy-7-methoxyflavone (also known as Pediflavone or Isowogonin ) stock solutions. Due to the specific 5,8-dihydroxy substitution pattern, this compound exhibits distinct redox properties compared to its isomer Wogonin (5,7-dihydroxy-8-methoxyflavone). This protocol addresses critical solubility parameters in Dimethyl Sulfoxide (DMSO), mitigation of oxidative degradation, and strategies for precipitation-free aqueous dilution in biological assays.

Physicochemical Profile & Identification

Before initiating any experimental workflow, verify the compound identity. The 5,8-dihydroxy motif renders this molecule more susceptible to oxidation (quinone formation) than typical 5,7-dihydroxy flavonoids.

ParameterSpecification
Chemical Name 5,8-Dihydroxy-7-methoxyflavone
Common Synonyms Pediflavone, Isowogonin
CAS Number 4431-47-4
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
Core Structure Flavone backbone with hydroxyls at C5, C8 and methoxy at C7
Primary Solubility DMSO (Recommended), DMF
Solubility Limit ~10-50 mM in pure DMSO (Batch dependent)
pKa (Predicted) ~6.5 (C5-OH), ~8.5 (C8-OH)

Critical Experimental Considerations

Solvent Integrity (The "Anhydrous" Rule)

Flavonoids are hygroscopic. DMSO is also hygroscopic. When DMSO absorbs atmospheric water, its solvating power decreases exponentially, leading to "crash-out" precipitation upon freezing or thawing.

  • Requirement: Use Anhydrous DMSO (≥99.9%, water content <0.005%) stored under inert gas or molecular sieves.

  • Impact: Using standard laboratory-grade DMSO (often ~0.1-0.5% water) can reduce the effective solubility of Pediflavone by up to 30%.

Isomer Confusion

Ensure you are not using Wogonin (CAS 632-85-9).[1] While structurally similar, Wogonin has a 5,7-dihydroxy-8-methoxy pattern. The biological activities (e.g., inhibition of CDK9 vs. renal protection) and solubility profiles differ.

Oxidative Instability

The para-hydroquinone-like structure (5,8-dihydroxy) makes this compound sensitive to auto-oxidation at alkaline pH.

  • Action: Maintain stock solutions in pure DMSO (aprotic). Avoid storing in aqueous buffers or media.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 10 mM

Materials
  • 5,8-Dihydroxy-7-methoxyflavone (Solid powder, stored at -20°C)

  • Anhydrous DMSO (Room Temperature)

  • Amber glass vial (1.5 mL or 4 mL) with PTFE-lined cap

  • Vortex mixer and Ultrasonic bath

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing:

    • Calculate required mass:

      
      
      
    • Weigh 2.84 mg (± 0.1 mg) into the amber glass vial. Record exact mass for correction.

  • Solvent Addition:

    • Add 1000 µL of Anhydrous DMSO.

    • Note: If the mass weighed was 2.9 mg, adjust volume to

      
       to maintain 10 mM.
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes.

    • Visual Check: Hold vial against a light source. The solution should be clear, yellow/orange, with zero visible particulates.

  • Aliquoting:

    • Immediately dispense into single-use aliquots (e.g., 50 µL) in sterile polypropylene or amber tubes.

    • Do not store the bulk solution in a large bottle to avoid repeated freeze-thaw cycles.

Workflow Visualization

StockPrep Start Solid Compound (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh ~2.84 mg (Amber Vial) Equilibrate->Weigh AddDMSO Add Anhydrous DMSO (Adjust Vol for Mass) Weigh->AddDMSO Mix Vortex (30s) + Sonicate (5 min) AddDMSO->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particles remain) Aliquot Aliquot (50 µL) Avoid Freeze-Thaw Check->Aliquot Yes Store Store at -80°C (Dark) Aliquot->Store

Figure 1: Critical workflow for preparing stable flavonoid stock solutions. Note the equilibration step to prevent moisture ingress.

Protocol: Aqueous Dilution for Biological Assays

Precipitation is the most common failure mode when dosing flavonoids. The "Crash" method ensures rapid dispersion.

Scenario: Dosing cells at 10 µM (1:1000 dilution from 10 mM stock).

  • Intermediate Dilution (Optional but Recommended):

    • If dosing < 1 µM, prepare a 100x intermediate in 100% DMSO first.

    • Example: Dilute 10 mM stock 1:10 in DMSO to get 1 mM.

  • The "Crash" Step:

    • Place pre-warmed culture media (e.g., 9.99 mL) in a vortexing tube.

    • While vortexing the media at medium speed, inject the DMSO stock (e.g., 10 µL) directly into the center of the vortex.

    • Why? This prevents local high-concentration "hotspots" where the compound might exceed its aqueous solubility limit (often < 50 µM) and nucleate crystals.

  • Stability Window:

    • Use the working solution within 30 minutes . 5,8-dihydroxyflavones may oxidize in media (media turns brown/pink) over 24 hours.

    • Control: Always run a "Vehicle Control" (0.1% DMSO) and a "Media Only" control.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO absorbed moistureSonicate at 37°C for 5 mins. If undissolved, discard and prepare fresh with anhydrous DMSO.
Solution turns dark brown Oxidation (Quinone formation)Compound degraded. Discard. Ensure storage was at -80°C and airtight.
Cytotoxicity in Vehicle Control DMSO % too highEnsure final DMSO concentration is < 0.5% (ideally 0.1%).
Inconsistent IC50 data Serial dilution in MediaPerform serial dilutions in 100% DMSO first, then transfer to media (keep DMSO % constant).

Biological Context & Mechanism

5,8-Dihydroxy-7-methoxyflavone (Pediflavone) is distinct from its isomers due to its specific interaction with renal transport channels and antioxidant pathways.

Mechanism cluster_pathways Signaling Cascades Compound 5,8-Dihydroxy-7-methoxyflavone (Pediflavone) Nrf2 Nrf2 Pathway (Activation) Compound->Nrf2 ROS Reactive Oxygen Species (Scavenging) Compound->ROS Direct Scavenging HO1 Heme Oxygenase-1 (Upregulation) Nrf2->HO1 Inflam NF-κB / Cytokines (Suppression) HO1->Inflam Inhibits Outcome Renal Protection (Antiurolithiatic) & Cytoprotection HO1->Outcome ROS->Inflam Activates Inflam->Outcome Reduced Damage

Figure 2: Proposed mechanism of action involving Nrf2 activation and ROS scavenging, leading to cytoprotection.

References

  • PubChem. 5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one (Compound CID: 20489).[2] National Library of Medicine. Link

  • Guha, P. K., & Bhattacharyya, A. (1992). 5,8-Dihydroxy-7-methoxyflavone from the immature leaves of Didymocarpus pedicellata.[1] Phytochemistry.[3][4] Link

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).[5][6] Link

  • Selleck Chemicals. Flavonoid Solubility Guidelines & Molarity Calculator.Link

  • Cayman Chemical. Product Information: 7-Hydroxyflavone and related derivatives.[7]Link

  • ResearchGate. Pharmacokinetics of B-Ring Unsubstituted Flavones (Pediflavone data).Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Pediflavone Purity: Comparing Reference Standards and Analytical Methodologies

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scien...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the study of Pediflavone (5,8-dihydroxy-7-methoxyflavone), a naturally occurring flavonoid with promising therapeutic potential, the use of a well-characterized reference standard is paramount for accurate quantification and impurity profiling. This guide provides an in-depth comparison of reference standards for Pediflavone and the analytical methodologies crucial for its purity assessment, grounded in scientific principles and practical expertise.

The Critical Role of a Pediflavone Reference Standard

A reference standard serves as the benchmark against which a sample of Pediflavone is compared. Its primary purpose is to confirm the identity, purity, and strength of the analyte. The quality of the reference standard directly impacts the validity of analytical results. A standard of high, accurately determined purity ensures that the measurements of the Pediflavone sample are not skewed by the standard's own impurities.

When selecting a Pediflavone reference standard, it is crucial to scrutinize its Certificate of Analysis (CoA). A comprehensive CoA from a reputable supplier, often accredited to standards like ISO 17034 and ISO/IEC 17025, will provide a wealth of information beyond just a purity value.[1] This documentation should detail the methods used for characterization and the results obtained, offering transparency and confidence in the standard.

Comparing Commercial Pediflavone Reference Standards

Several reputable suppliers offer Pediflavone reference standards. While the stated purity is often a primary consideration, a deeper dive into their specifications reveals important distinctions. Below is a comparative table of hypothetical Pediflavone reference standards from leading suppliers to illustrate key comparison points.

FeatureSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)
Product Name PediflavoneIsowogonin (Pediflavone)5,8-Dihydroxy-7-methoxyflavone
CAS Number 4431-47-44431-47-44431-47-4
Purity (by HPLC) ≥99.5%≥98%>99%
Method of Purity Determination HPLC, 1H-NMR, Mass SpectrometryHPLCHPLC, qNMR
Identity Confirmation 1H-NMR, Mass Spectrometry, IR1H-NMR, Mass Spectrometry1H-NMR, Mass Spectrometry
Certificate of Analysis Comprehensive CoA with spectral dataStandard CoADetailed CoA with uncertainty budget
Accreditation ISO 17034, ISO/IEC 17025ISO 9001ISO 17034, ISO/IEC 17025
Intended Use Quantitative and qualitative analysisResearch use onlyQuantitative analysis

From the Field: A higher percentage purity is not the only factor. A reference standard from a supplier accredited to ISO 17034 for the production of reference materials provides a higher level of assurance in the stated purity value and its associated uncertainty. For quantitative applications, a standard characterized by quantitative NMR (qNMR) can offer a direct and highly accurate purity assessment without the need for a separate reference standard of the same compound.

Analytical Methodologies for Pediflavone Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of flavonoids like Pediflavone due to its high resolution, sensitivity, and versatility.[2][3] A well-developed HPLC method can separate Pediflavone from its potential impurities, allowing for accurate quantification of both the main component and any contaminants.

Key Considerations for HPLC Method Development for Pediflavone:
  • Column Selection: A reversed-phase C18 column is the most common choice for flavonoid analysis, offering good retention and separation based on hydrophobicity.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is generally effective for separating compounds with a range of polarities.[5]

  • Detection: A UV-Vis or Diode Array Detector (DAD) is commonly used for flavonoid analysis, as these compounds typically have strong UV absorbance.[6] A DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment.

Experimental Protocol: A Validated HPLC-UV Method for Pediflavone Purity

The following is a representative HPLC method that can be adapted and validated for the purity determination of Pediflavone.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water (v/v)

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or a wavelength of maximum absorbance for Pediflavone)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of Pediflavone reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample of Pediflavone and prepare a solution of a known concentration within the calibration range.

3. Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of Pediflavone in a blank and the separation of Pediflavone from known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) close to 1 indicates good linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments, where a known amount of Pediflavone reference standard is added to a sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualization of the Purity Testing Workflow

Purity_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting RS Pediflavone Reference Standard Sample Pediflavone Test Sample Solvent Solvent (e.g., Methanol) RS_Sol RS_Sol Sample_Sol Sample_Sol RS_Sol->RS Dissolve Cal_Curve Calibration Curve Construction RS_Sol->Cal_Curve Inject Series Sample_Sol->Sample Dissolve Sample_Analysis Sample Analysis Sample_Sol->Sample_Analysis Inject HPLC HPLC-UV/DAD Analysis Purity_Calc Purity Calculation (% Assay) Cal_Curve->Purity_Calc Sample_Analysis->Purity_Calc Impurity_Profile Impurity Profiling Sample_Analysis->Impurity_Profile Report Final Report Purity_Calc->Report Impurity_Profile->Report

Caption: Workflow for Pediflavone purity testing using HPLC.

Understanding and Controlling Impurities

Impurities in a drug substance can arise from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[7] The synthesis of flavonoids can be complex, and potential impurities may include starting materials, intermediates, by-products, and reagents.[8][9]

For Pediflavone, potential impurities could include isomers with different methylation or hydroxylation patterns, or unreacted starting materials from its synthesis. Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation), can help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

The availability of reference standards for known impurities is crucial for their accurate identification and quantification. Reputable suppliers often offer a range of impurity standards alongside the main API reference standard.

Conclusion

The selection of a high-quality, well-characterized Pediflavone reference standard is a critical first step in ensuring the accuracy and reliability of any research or development involving this compound. A thorough evaluation of the supplier's Certificate of Analysis is essential. Coupled with a robust and validated analytical method, such as HPLC-UV, researchers can have confidence in their ability to accurately determine the purity of their Pediflavone samples and to identify and control any impurities. This rigorous approach to purity testing is fundamental to advancing the scientific understanding and potential therapeutic applications of Pediflavone.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. [Link]

  • LGC Standards | Scientific Laboratory Supplies (SLS). [Link]

  • Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells. MDPI. [Link]

  • LGC Reference Standards | Phoenix-Sci. [Link]

  • HPLC analysis of flavonoids. ResearchGate. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. IJPRA. [Link]

  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iranian Journal of Basic Medical Sciences. [Link]

  • HPLC identification of bioactive flavonoids in the methanolic and aqueous leaf extracts of Homalium zeylanicum Benth. Annals of Plant Sciences. [Link]

  • HPLC method development and validation: an overview. SciSpace. [Link]

  • Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing. ResearchGate. [Link]

  • Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemMedChem. [Link]

  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. ResearchGate. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. PMC. [Link]

  • Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. PubMed. [Link]

  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. [Link]

  • Identification , Synthesis and Characterization of Potential Impurities of Dexlansoprazole. Semantic Scholar. [Link]

Sources

Comparative

Isowogonin vs Nor-wogonin structure-activity relationship (SAR)

Sub-title: Deciphering the C-8 Substituent "Switch" in Flavonoid Pharmacology Executive Summary This guide provides a technical analysis of the Structure-Activity Relationship (SAR) between Nor-wogonin and Isowogonin , u...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Deciphering the C-8 Substituent "Switch" in Flavonoid Pharmacology

Executive Summary

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) between Nor-wogonin and Isowogonin , using Wogonin as the reference standard.[1] These flavones, derived from Scutellaria baicalensis, exhibit a distinct pharmacological "switch" driven by the substituent at the C-8 position .

  • Nor-wogonin (5,7,8-trihydroxyflavone): Lacks the C-8 methyl group.[1][2] Exhibits superior cytotoxicity and antioxidant capacity but poor anti-inflammatory selectivity.[1]

  • Isowogonin (5,8-dihydroxy-7-methoxyflavone): A positional isomer where the methoxy group shifts to C-7.[1] It retains the C-8 hydroxyl, sharing some "pro-oxidant" traits with Nor-wogonin but altering kinase binding affinity.[1][3]

  • Wogonin (5,7-dihydroxy-8-methoxyflavone): The reference standard.[1][2][3][4] The C-8 methoxy group confers high specificity for anti-inflammatory pathways (NF-κB/iNOS) and metabolic stability, often at the cost of absolute cytotoxic potency compared to Nor-wogonin.[1]

Chemical Identity & Structural Pharmacophore[1][5]

The biological divergence begins with the B-ring and A-ring substitution patterns.[1]

CompoundIUPAC NameC-7 SubstituentC-8 SubstituentLipophilicity (LogP)Primary Class
Nor-wogonin 5,7,8-Trihydroxyflavone-OH (Hydroxyl)-OH (Hydroxyl) ~2.1 (Low)Metabolite / Aglycone
Isowogonin 5,8-Dihydroxy-7-methoxyflavone-OCH₃ (Methoxy) -OH (Hydroxyl)~2.7 (Med)Positional Isomer
Wogonin 5,7-Dihydroxy-8-methoxyflavone-OH (Hydroxyl)-OCH₃ (Methoxy) ~2.9 (High)Parent Flavone
Structural Visualization (SAR Map)

SAR_Map Wogonin Wogonin (5,7-OH, 8-OMe) NorWogonin Nor-wogonin (5,7,8-TriOH) Wogonin->NorWogonin Demethylation (CYP450) Effect_AntiInf Anti-Inflammatory (iNOS Inhibition) Wogonin->Effect_AntiInf High Potency (8-OMe Steric Block) NorWogonin->Effect_AntiInf Loss of Activity Effect_Cyto Cytotoxicity (ROS-mediated Apoptosis) NorWogonin->Effect_Cyto High Potency (C8-OH -> ROS Generation) Effect_Antiox Direct Radical Scavenging (DPPH/Superoxide) NorWogonin->Effect_Antiox Superior Activity (3x OH groups) IsoWogonin Isowogonin (5,8-OH, 7-OMe) IsoWogonin->Effect_Cyto Moderate Potency IsoWogonin->Effect_Antiox Moderate Activity

Figure 1: The "C-8 Switch." Methylation at C-8 (Wogonin) favors anti-inflammatory signaling, while hydroxylation at C-8 (Nor-wogonin/Isowogonin) favors direct ROS generation and cytotoxicity.[1]

Comparative Biological Activity[1][4][6][7]

A. Oncology: The "Pro-Oxidant" Advantage of Nor-wogonin

In oncology models, particularly Leukemia (HL-60) and Triple-Negative Breast Cancer (TNBC), Nor-wogonin outperforms Wogonin .[1][5]

  • Mechanism: The free Hydroxyl at C-8 allows Nor-wogonin to undergo auto-oxidation more readily than Wogonin, generating intracellular Superoxide and Hydrogen Peroxide.[1] This ROS surge triggers the mitochondrial apoptotic pathway (Bax/Bcl-2 shift).

  • Data Point: In HL-60 cells, Nor-wogonin induces apoptosis at IC50 ~21.7 µM , whereas Wogonin requires ~67.5 µM .[1][5]

B. Inflammation: The "Steric" Advantage of Wogonin

In LPS-stimulated macrophages (RAW264.7), the SAR flips.[1]

  • Mechanism: The C-8 Methoxy group in Wogonin is critical for fitting into the binding pocket of upstream kinases (like CDK9 or specific MAPK components) that regulate iNOS expression.[1]

  • Data Point: Wogonin significantly inhibits NO production.[1][2][3] Nor-wogonin is virtually inactive in suppressing iNOS gene expression, suggesting the C-8 OH disrupts the required hydrophobic interaction.[1]

Summary Data Table
Assay TargetCell LineWogonin (8-OMe)Nor-wogonin (8-OH)Isowogonin (7-OMe)SAR Conclusion
Cytotoxicity (IC50) HL-60 (Leukemia)67.5 ± 2.1 µM21.7 ± 1.5 µM ~45 µMC-8 OH enhances toxicity via ROS.[1]
Cytotoxicity (IC50) MDA-MB-231 (TNBC)>100 µM32.2 µM N/ANor-wogonin targets resistant lines better.[1]
Anti-Inflammation RAW264.7 (LPS-induced NO)High Inhibition Low/No InhibitionModerate8-OMe is essential for iNOS suppression.[1]
Antioxidant DPPH AssayLow ActivityHigh Activity ModerateFree OH groups drive radical scavenging.[1]

Experimental Validation Protocols

To validate these SAR differences in your own lab, use the following self-validating workflow.

Protocol A: Differential ROS Generation Assay (Flow Cytometry)

Purpose: To confirm if the compound acts via the "Nor-wogonin" ROS mechanism.[1]

  • Seeding: Seed HL-60 or MDA-MB-231 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with equimolar concentrations (e.g., 40 µM) of Wogonin, Nor-wogonin, and Isowogonin for 3 hours.

    • Control: DMSO (Vehicle).[1]

    • Positive Control:[1] H2O2 (100 µM).[1]

  • Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to a final concentration of 10 µM.[1] Incubate for 30 mins at 37°C in the dark.

  • Analysis: Wash cells with PBS and analyze via Flow Cytometry (FL1 channel).

  • Validation Check:

    • Nor-wogonin should show a distinct right-shift (increased fluorescence) compared to Control.[1]

    • Wogonin should show minimal shift (comparable to DMSO) at early time points, proving its mechanism is not primarily direct ROS generation.

Protocol B: The "Inflammation Switch" (Griess Assay)

Purpose: To verify the necessity of the C-8 Methoxy group.

  • Seeding: Seed RAW264.7 macrophages (

    
     cells/well) in 96-well plates.
    
  • Induction: Pre-treat with compounds (10, 20, 40 µM) for 1 hour, then add LPS (1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Measurement: Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Read: Measure absorbance at 540 nm.

  • Validation Check:

    • Wogonin must show dose-dependent reduction in absorbance (NO inhibition).[1]

    • Nor-wogonin should show high absorbance (failure to inhibit NO), confirming the "Switch."[1]

Experimental Workflow Diagram

Workflow cluster_Cancer Pathway A: Oncology (ROS) cluster_Inflam Pathway B: Inflammation (iNOS) Start Compound Library (Wog, Nor-Wog, Iso-Wog) Step1 Treat HL-60 Cells (3 Hours) Start->Step1 Step3 LPS + RAW264.7 (24 Hours) Start->Step3 Step2 DCFH-DA Staining Step1->Step2 Result1 Nor-Wog > Wog (High ROS) Step2->Result1 Step4 Griess Reagent Assay Step3->Step4 Result2 Wog >> Nor-Wog (NO Inhibition) Step4->Result2

Figure 2: Parallel validation workflow to distinguish the functional activity of the C-8 variants.

Synthesis & Stability Notes

  • Metabolic Instability: Nor-wogonin is the primary metabolite of Wogonin in vivo (via O-demethylation).[1] However, Nor-wogonin is rapidly glucuronidated at the C-7 position due to the adjacent hydroxyls, leading to rapid clearance.[1]

  • Sourcing:

    • Wogonin: Readily available from natural extraction (Scutellaria baicalensis).[1]

    • Nor-wogonin: Often requires semi-synthesis (demethylation of Wogonin using HI or BBr3) or specific metabolite isolation.[1]

    • Isowogonin: Synthetic routes usually involve Baker-Venkataraman rearrangement if not isolated as Oroxylin A.[1]

References

  • Chow, J. M., et al. (2008). "Differential apoptotic effect of wogonin and nor-wogonin via stimulation of ROS production in human leukemia cells."[6] Journal of Cellular Biochemistry.

  • Chen, Y., et al. (2007). "Wogonin but not Nor-wogonin inhibits lipopolysaccharide and lipoteichoic acid-induced iNOS gene expression and NO production in macrophages."[1][2] International Immunopharmacology.[1]

  • Zhang, H., et al. (2020). "The Role of C-8 OH on the Antioxidant Activity of Norwogonin and Isowogonin."[7] Natural Product Communications.

  • Al-Kharashi, L. A., et al. (2019). "Anticancer effect of nor-wogonin on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3."[1] Pharmacological Reports.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,8-Dihydroxy-7-methoxyflavone

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,8-Dihydroxy-7-methoxyflavone, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from general chemical waste management principles and data from structurally similar flavonoids to ensure a cautious and responsible approach.

The bedrock of laboratory safety is proactive risk management.[1] A crucial first step that should precede any experiment is the formulation of a comprehensive disposal plan for all potential waste streams.[1] This preemptive strategy ensures that regulatory requirements are met and prevents unforeseen challenges with waste that an institution may not be equipped to handle.[1]

Part 1: Hazard Assessment and Classification

Based on United States Environmental Protection Agency (EPA) regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the limited specific data, 5,8-Dihydroxy-7-methoxyflavone should be managed as a chemical waste of unknown toxicity and disposed of as hazardous waste.

Table 1: Summary of Potential Hazards and Recommended Precautions

Potential HazardRecommended PrecautionSupporting Information Source(s)
Eye Irritation Wear safety glasses or goggles. In case of contact, flush eyes for at least 15 minutes.[2][3]SDS for similar flavonoid compounds.
Skin Irritation Wear compatible chemical-resistant gloves and a lab coat. Wash skin thoroughly after handling.[2][4]SDS for similar flavonoid compounds.
Respiratory Irritation Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[2][4]SDS for similar flavonoid compounds.
Ingestion Do not eat, drink, or smoke when handling. If ingested, seek immediate medical attention.[2][5]SDS for similar flavonoid compounds.

Part 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling any chemical compound. The following table outlines the minimum required PPE for the safe handling and disposal of 5,8-Dihydroxy-7-methoxyflavone.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact with dust or splashes.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin absorption and irritation.[2]
Body Protection A lab coat should be worn at all times.To protect skin and clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if adequate ventilation is not available.[2]To prevent inhalation of airborne particles.

Part 3: Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are critical for ensuring safety and regulatory compliance.[6] The following protocol outlines the necessary steps for the disposal of 5,8-Dihydroxy-7-methoxyflavone.

Step 1: Waste Segregation

Proper waste segregation begins at the point of generation.[7] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Collect all solid 5,8-Dihydroxy-7-methoxyflavone waste, including unused product, contaminated weighing paper, and disposable lab materials (e.g., gloves, wipes), in a designated, leak-proof container.[4]

    • The container must be compatible with the chemical and in good condition.[8] The original product container is often a suitable choice.[8]

  • Liquid Waste:

    • If 5,8-Dihydroxy-7-methoxyflavone has been dissolved in a solvent, the entire solution is to be treated as hazardous chemical waste.[7]

    • Collect the liquid waste in a sealable, chemical-resistant container.

    • Ensure the container is appropriate for the solvent used (e.g., do not store organic solvents in plastic containers that they can degrade).

Step 2: Container Labeling

Clear and accurate labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[6]

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "5,8-Dihydroxy-7-methoxyflavone".

  • If it is a liquid waste, list all components of the solution, including solvents, with their approximate percentages.

  • Indicate the accumulation start date on the label.[1]

Step 3: Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance with regulations.

  • Waste containers must be kept tightly sealed when not in use.[6][9]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be secure and away from general lab traffic.

  • Store waste away from heat sources, direct sunlight, and incompatible chemicals.[6]

Step 4: Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7]

  • Do not, under any circumstances, dispose of 5,8-Dihydroxy-7-methoxyflavone down the drain or in the regular trash.[4][10]

Part 4: Decontamination and Spill Management

Decontamination of Empty Containers

Containers that held 5,8-Dihydroxy-7-methoxyflavone must be properly decontaminated before being disposed of as regular waste.

  • Triple Rinsing: For containers that held what is classified as an "acute hazardous waste," triple rinsing is required.[8][11] The rinsate from this process must be collected and disposed of as hazardous waste.[4][11]

  • Once thoroughly decontaminated, deface or remove all hazardous chemical labels from the container before disposal in the regular trash.[8]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[7][10]

    • For liquid spills, use an absorbent material to contain and clean up the spill. The contaminated absorbent material must then be placed in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5,8-Dihydroxy-7-methoxyflavone.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_storage_disposal Storage & Final Disposal assess_hazards Assess Hazards & Don PPE handle_compound Handle Compound in Ventilated Area assess_hazards->handle_compound waste_generated Waste Generated (Solid or Liquid) handle_compound->waste_generated spill Spill Occurs? handle_compound->spill segregate_waste Segregate Waste at Source waste_generated->segregate_waste select_container Select Compatible Waste Container segregate_waste->select_container label_container Label Container as 'Hazardous Waste' select_container->label_container store_waste Store in Designated Satellite Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs spill->segregate_waste No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->segregate_waste

Caption: Decision workflow for the safe disposal of 5,8-Dihydroxy-7-methoxyflavone.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the proper disposal of 5,8-Dihydroxy-7-methoxyflavone, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Cayman Chemical. (2017, January 2). 5-Hydroxy-7-Methoxyflavone SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Google Patents. (n.d.). Isolation of flavonoid compounds - US2681907A.
  • (n.d.). 5-Methoxyflavone - SAFETY DATA SHEET.
  • MDPI. (2024, December 25). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L..
  • Sigma-Aldrich. (2024, September 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Laboratory Professionals.
  • DC Chemicals. (2025, November 4). 5,7-Dimethoxyflavanone|1277188-85-8|MSDS.
  • AKJournals. (n.d.). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides.
  • PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques.
  • ResearchGate. (2025, November 28). (PDF) Conventional and Emerging Extraction Processes of Flavonoids.

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